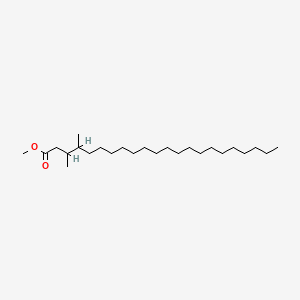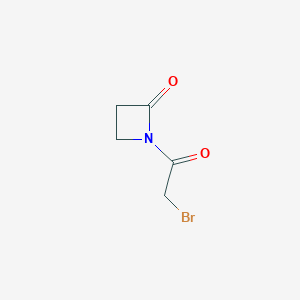
2-Methoxy-1-pentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1-pentene is an organic compound with the molecular formula C6H12O. It is a member of the alkene family, characterized by the presence of a double bond between carbon atoms. This compound is also known as 1-Pentene, 2-methoxy- and has a molecular weight of 100.1589 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-1-pentene can be synthesized through various methods. One common approach involves the reaction of 1,3-pentadiene isomers with methanol in the presence of a catalyst. This reaction typically occurs in a liquid phase and requires specific temperature and pressure conditions to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic processes to ensure high efficiency and purity. The choice of catalyst and reaction conditions can significantly impact the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-1-pentene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert this compound into saturated hydrocarbons.
Substitution: It can participate in substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Methoxy-substituted alcohols, aldehydes, or acids.
Reduction: Saturated hydrocarbons like 2-methoxypentane.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-Methoxy-1-pentene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-pentene involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. The presence of the methoxy group influences its reactivity and interaction with other molecules .
Comparison with Similar Compounds
1-Pentene: A simple alkene with a similar carbon chain but without the methoxy group.
2-Methoxy-2-pentene: Another methoxy-substituted pentene with the methoxy group at a different position.
2-Methyl-1-pentene: A structurally similar compound with a methyl group instead of a methoxy group.
Uniqueness: 2-Methoxy-1-pentene is unique due to the presence of the methoxy group at the second carbon position, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
53119-70-3 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
2-methoxypent-1-ene |
InChI |
InChI=1S/C6H12O/c1-4-5-6(2)7-3/h2,4-5H2,1,3H3 |
InChI Key |
HOBMRFOADKWGMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


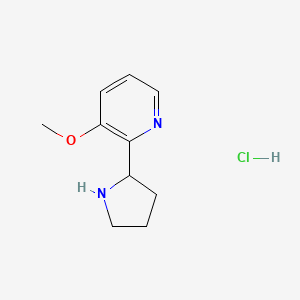


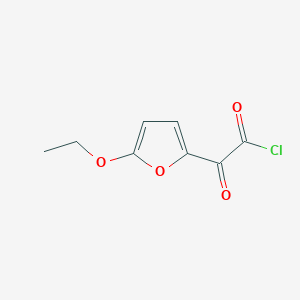
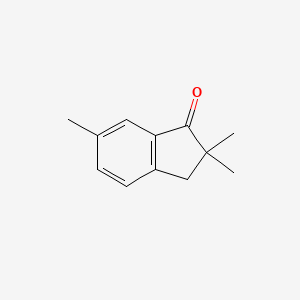
![4-[(4-chlorobenzyl)oxy]-N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide](/img/structure/B13957285.png)
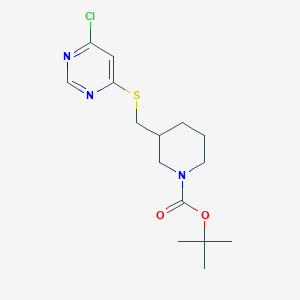



![2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester](/img/structure/B13957301.png)
